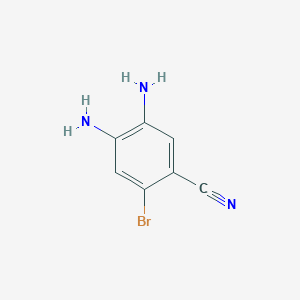
Clorhidrato de 2-(benciltio)-1-(4-(5-(tiofen-2-il)-6H-1,3,4-tiadiazin-2-il)piperazin-1-il)etanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzylthio)-1-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride is a synthetic compound with diverse applications. It features a benzylthio group attached to an ethanone backbone, which is linked to a piperazine ring and further connected to a thiadiazine moiety. Its structural complexity allows for intriguing interactions with biological systems and varied chemical reactivity.
Synthetic routes and reaction conditions:
Starting materials: The synthesis begins with thiophene-2-carboxylic acid, piperazine, and 1-benzylthiopropan-2-one.
Formation of thiadiazine: Thiophene-2-carboxylic acid is first converted to thiophene-2-thiosemicarbazide, followed by cyclization to form 5-(thiophen-2-yl)-6H-1,3,4-thiadiazine.
Piperazine derivatization: 5-(thiophen-2-yl)-6H-1,3,4-thiadiazine is then reacted with piperazine to form 4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazine.
Final coupling: The final step involves the coupling of 4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazine with 1-benzylthiopropan-2-one to produce 2-(benzylthio)-1-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride.
Industrial production methods: The industrial production follows the above synthetic route, optimized for large-scale production. This includes careful control of reaction conditions such as temperature, pressure, and pH, and the use of efficient purification methods such as crystallization and chromatography to ensure high yield and purity.
Types of reactions it undergoes:
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atoms in the benzylthio and thiadiazine groups, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the ketone group, converting it into an alcohol.
Substitution: Nucleophilic substitution reactions are possible at the piperazine nitrogen atoms.
Common reagents and conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major products formed from these reactions:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated products.
Aplicaciones Científicas De Investigación
2-(benzylthio)-1-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride has a wide range of applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential as a probe for protein interactions and cellular signaling pathways.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
Similar compounds include those with thiadiazine or piperazine moieties. Comparatively, 2-(benzylthio)-1-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride is unique due to:
Structural complexity: Incorporating both a thiadiazine and piperazine ring, and a benzylthio group.
Functional versatility: Ability to undergo diverse chemical reactions.
Broader applications: Extensive use in various fields of research.
Comparación Con Compuestos Similares
2-(pyridylthio)-1-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone
2-(benzylthio)-1-(4-(5-(furan-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone
Thus, 2-(benzylthio)-1-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride stands out due to its unique structural features and diverse applications. Curious about diving into its details further or switching to a different topic?
Propiedades
IUPAC Name |
2-benzylsulfanyl-1-[4-(5-thiophen-2-yl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS3.ClH/c25-19(15-26-13-16-5-2-1-3-6-16)23-8-10-24(11-9-23)20-22-21-17(14-28-20)18-7-4-12-27-18;/h1-7,12H,8-11,13-15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLZYUXVSWOXLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(CS2)C3=CC=CS3)C(=O)CSCC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-(2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2578765.png)


![N-[(furan-2-yl)methyl]-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2578771.png)
![6-Chloro-N-[(7-chloro-4-oxo-3H-quinazolin-2-YL)methyl]-N-propylpyridine-3-carboxamide](/img/structure/B2578772.png)


![6-Methyl-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2578775.png)

![3,4,5-trimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2578779.png)
![2-[1-(Morpholine-4-sulfonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2578781.png)
![N-cyclohexyl-4-(3-methylbutyl)-2-[(2-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2578785.png)

